molecular formula C11H7NO4 B2854389 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione CAS No. 170805-72-8

1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione

Cat. No. B2854389
CAS RN: 170805-72-8
M. Wt: 217.18
InChI Key: CGKPENZHIVRDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione” is a complex organic molecule that contains a benzodioxol group and a pyrrole-2,5-dione group . The benzodioxol group is a common motif in many natural products and pharmaceuticals, including the anti-cancer drug etoposide . The pyrrole-2,5-dione group is a heterocyclic compound that is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione” would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione” are not available, similar compounds have been shown to undergo various chemical reactions, highlighting their reactivity and functional versatility .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione” would likely be determined through a combination of experimental techniques .

Future Directions

The future directions for research on “1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione” could include further studies on its synthesis, reactivity, and potential biological activity. It could also serve as a template for the design and synthesis of new compounds with potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione is microtubules and their component protein, tubulin . Tubulin is a key protein involved in cell division and is a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . This disruption can have downstream effects on various cellular processes, including cell division, intracellular transport, and cell shape maintenance.

Result of Action

The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially shrinkage of tumors.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10-3-4-11(14)12(10)7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKPENZHIVRDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione

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